molecular formula C12H10ClFN4O B2961842 3-chloro-N-cyano-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoroaniline CAS No. 1375224-97-7

3-chloro-N-cyano-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoroaniline

Cat. No.: B2961842
CAS No.: 1375224-97-7
M. Wt: 280.69
InChI Key: LZLMOHPGAPFAOF-UHFFFAOYSA-N
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Description

3-chloro-N-cyano-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoroaniline is a complex organic compound that features a combination of chloro, cyano, oxadiazole, and fluoro functional groups

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN4O/c1-2-11-16-12(19-17-11)6-18(7-15)8-3-4-10(14)9(13)5-8/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLMOHPGAPFAOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)CN(C#N)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-cyano-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoroaniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydrazine derivatives under acidic or basic conditions.

    Introduction of the fluoro and chloro groups: These can be introduced through halogenation reactions using reagents such as N-chlorosuccinimide (NCS) and Selectfluor.

    Coupling reactions: The final step involves coupling the oxadiazole intermediate with a fluoroaniline derivative under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-cyano-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoroaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding oxadiazole carboxylic acids.

    Reduction: Formation of amines or alcohols depending on the reaction conditions.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

3-chloro-N-cyano-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoroaniline has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Agrochemicals: It can be used in the synthesis of new pesticides or herbicides with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 3-chloro-N-cyano-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoroaniline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-cyano-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoroaniline
  • 3-chloro-N-cyano-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoroaniline

Uniqueness

3-chloro-N-cyano-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoroaniline is unique due to the presence of the ethyl group on the oxadiazole ring, which can influence its chemical reactivity and biological activity. This subtle difference can lead to variations in its efficacy, selectivity, and overall performance in various applications.

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